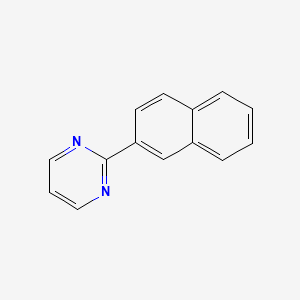![molecular formula C12H17NSi B12278101 N-methyl-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B12278101.png)
N-methyl-2-[(trimethylsilyl)ethynyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C12H17NSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique structural properties and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-2-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction. The process involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene. The reaction conditions typically include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
N-methyl-2-[(trimethylsilyl)ethynyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-2-[(trimethylsilyl)ethynyl]aniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Trimethylsilyl)ethynyl]aniline: Similar in structure but lacks the methyl group on the nitrogen.
N-methyl-2-ethynylaniline: Similar but lacks the trimethylsilyl group.
2-ethynylaniline: Lacks both the methyl group on the nitrogen and the trimethylsilyl group.
Uniqueness
N-methyl-2-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both the methyl group on the nitrogen and the trimethylsilyl group on the ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C12H17NSi |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
N-methyl-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H17NSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8,13H,1-4H3 |
Clave InChI |
DJOKLYSMQBPXHH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


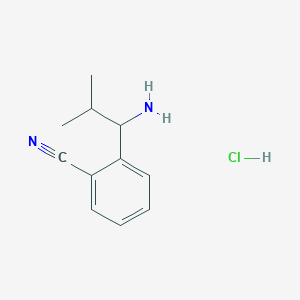

![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
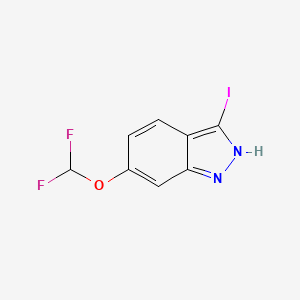

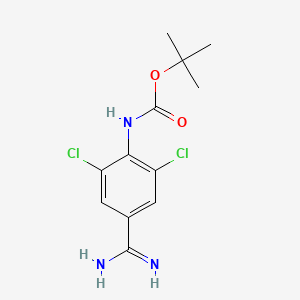

![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
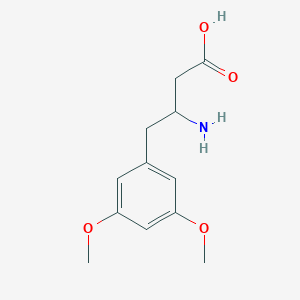
![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B12278073.png)
